4-(bromomethyl)-4-(fluoromethyl)oxane
Description
4-(Bromomethyl)-4-(fluoromethyl)oxane is a substituted oxane (tetrahydropyran) derivative featuring both bromomethyl (-CH2Br) and fluoromethyl (-CH2F) groups at the 4-position of the six-membered oxygen-containing ring.
Properties
CAS No. |
2680541-98-2 |
|---|---|
Molecular Formula |
C7H12BrFO |
Molecular Weight |
211.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-4-(fluoromethyl)oxane typically involves the following steps:
Starting Materials: The synthesis begins with oxane, which is a six-membered ring containing one oxygen atom.
Fluorination: The fluoromethyl group can be introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(bromomethyl)-4-(fluoromethyl)oxane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl and fluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Medicine: It could be explored for its potential pharmacological properties.
Industry: The compound may find use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-4-(fluoromethyl)oxane would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved would be determined by the nature of these interactions and the specific context in which the compound is used.
Comparison with Similar Compounds
Key Structural Features :
- Molecular Formula : C7H12BrFO
- Molecular Weight : ~211.07 g/mol (calculated)
- Substituents : Bromomethyl and fluoromethyl groups at the 4-position of the oxane ring.
Comparison with Similar Oxane Derivatives
Structural and Functional Group Comparisons
The table below compares 4-(bromomethyl)-4-(fluoromethyl)oxane with structurally related oxane derivatives:
Reactivity and Stability
- Bromomethyl vs. Fluoromethyl Reactivity : The bromomethyl group in the target compound is more reactive in nucleophilic substitutions (e.g., SN2 reactions) compared to the fluoromethyl group due to bromine’s superior leaving-group ability. Fluorine’s electronegativity stabilizes adjacent bonds, reducing hydrolysis susceptibility.
- Stability : Compared to 4-bromo-4-(bromomethyl)oxane (), the fluoromethyl substituent may enhance thermal and oxidative stability, though this requires experimental validation.
Physical Properties
- Boiling Point : Expected to be lower than 4-bromo-4-(bromomethyl)oxane (257.95 g/mol) due to reduced molecular weight but higher than 4-(bromomethyl)tetrahydropyran (179.06 g/mol).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
